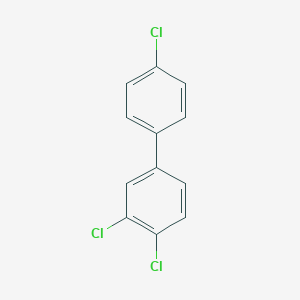

3,4,4'-三氯联苯

描述

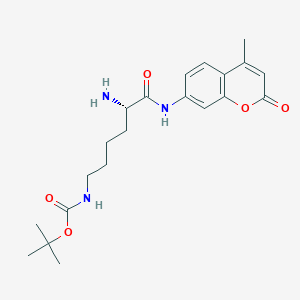

3,4,4’-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Synthesis Analysis

3,4,4’-Trichlorobiphenyl can be synthesized through various methods. One such method involves the copper bronze mediated symmetrical Ullmann coupling reaction .Molecular Structure Analysis

The molecular formula of 3,4,4’-Trichlorobiphenyl is C12H7Cl3 . Its IUPAC name is 1,2-dichloro-4-(4-chlorophenyl)benzene . The molecular weight is 257.5 g/mol .Chemical Reactions Analysis

The degradation of 3,4,4’-Trichlorobiphenyl is initiated by cytochrome P450 (CYP) enzymes and includes oxidation to OH-metabolites .Physical And Chemical Properties Analysis

3,4,4’-Trichlorobiphenyl has a molecular weight of 257.5 g/mol . It has a computed XLogP3 value of 5.9 , indicating its lipophilicity.科学研究应用

化学分析与研究

3,4,4'-三氯联苯常用于化学分析和研究。 它可用作认证参考物质,这对确保分析测量的准确性和可靠性至关重要 .

环境影响研究

该化合物用于环境影响研究,特别是在了解有机污染物的归宿方面。 例如,已经进行研究以了解磺化石墨烯 (SG) 对 3,4,4'-三氯联苯的吸附特性 .

植物吸收和代谢研究

研究已经进行,以了解 3,4,4'-三氯联苯在玉米幼苗中的吸收、转运和代谢。 SG 的存在显着促进了根系中 3,4,4'-三氯联苯的最大积累量 .

脱氯过程

已经进行研究以评估酸性条件下pH控制对多氯联苯(包括 3,4,4'-三氯联苯)脱氯过程的影响 . 这是了解如何减轻这些化合物对环境影响的关键。

土壤污染研究

3,4,4'-三氯联苯用于研究以了解土壤污染。 例如,已经进行研究以比较 3,4,4'-三氯联苯与从田间多氯联苯污染土壤中提取的多氯联苯的脱氯效率 .

纳米材料风险评估

该化合物用于评估磺化石墨烯等纳米材料的生态和环境风险。 这些研究对于了解新兴纳米技术的潜在环境影响至关重要 .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 3,4,4’-Trichlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that it mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Result of Action

The molecular and cellular effects of 3,4,4’-Trichlorobiphenyl’s action are largely due to its interaction with the Estrogen receptor and the subsequent disruption of cell function . This can lead to changes in gene expression and potentially affect cellular proliferation and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,4’-Trichlorobiphenyl. For instance, its persistence in the environment suggests that it is stable under a variety of environmental conditions . Furthermore, its bioaccumulation potential indicates that exposure levels could be influenced by factors such as the presence of other pollutants, the organism’s diet, and the duration of exposure .

生化分析

Cellular Effects

It is known that PCBs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that PCBs can bind to various biomolecules and can influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

PCBs are known to be stable and do not readily degrade, which can lead to long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that high doses of PCBs can have toxic or adverse effects .

Metabolic Pathways

It is known that PCBs can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

PCBs are known to interact with various transporters and binding proteins .

Subcellular Localization

It is known that PCBs can be directed to specific compartments or organelles .

属性

IUPAC Name |

1,2-dichloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZANRISAORXTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865914 | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38444-90-5 | |

| Record name | PCB 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU26WI08F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

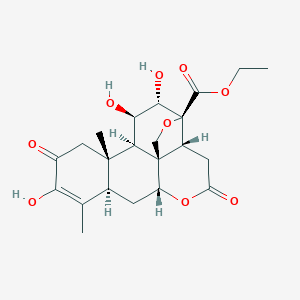

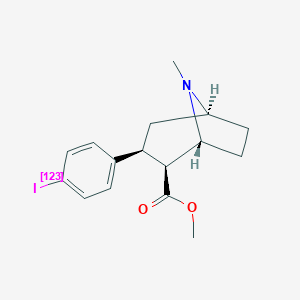

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3,4,4'-Trichlorobiphenyl be selectively detected in the presence of other similar compounds?

A1: Yes, 3,4,4'-Trichlorobiphenyl can be selectively detected even when other polychlorinated biphenyls (PCBs) are present. Gas chromatography coupled with multiphoton ionization mass spectrometry (GC/MPI-MS) using a 266 nm laser effectively ionizes coplanar PCBs like 3,4,4'-Trichlorobiphenyl. This method allows for differentiation from other PCBs, such as 4,4'-dichlorobiphenyl, even if they have similar retention times in gas chromatography. []

Q2: Is there a way to remove 3,4,4'-Trichlorobiphenyl from contaminated materials like insulating oil?

A2: Research shows promising results using a channel-type gamma-cyclodextrin assembly for the complete removal of 3,4,4'-Trichlorobiphenyl from contaminated insulating oil. [] This method relies on the selective adsorption of the compound into the gamma-cyclodextrin channels. Importantly, this process is reversible, allowing for the recovery of the adsorbed 3,4,4'-Trichlorobiphenyl and regeneration of the adsorbent material for reuse. []

Q3: How does the structure of 3,4,4'-Trichlorobiphenyl affect its distribution in the human body?

A3: Studies analyzing blood and adipose tissue samples indicate that 3,4,4'-Trichlorobiphenyl is sometimes detectable in blood but not always found in adipose tissue, unlike other PCB isomers. [] This finding suggests potential differences in the distribution and accumulation patterns of 3,4,4'-Trichlorobiphenyl compared to higher chlorinated PCBs, which generally exhibit lower and more consistent blood/adipose tissue ratios. []

Q4: Can the fluorescence of 3,4,4'-Trichlorobiphenyl be enhanced for sensitive detection in environmental samples?

A4: Yes, using a polyoxyethylene(10) laurylether (POLE) medium significantly enhances the fluorescence of 3,4,4'-Trichlorobiphenyl. This enhancement forms the basis of a sensitive spectrofluorimetric method capable of detecting trace amounts (detection limit: 4.9 ng/mL) of 3,4,4'-Trichlorobiphenyl, even in complex matrices like seawater. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)